molecular formula C17H14N2O4S B2849892 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-methoxybenzamide CAS No. 892854-66-9

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-methoxybenzamide

Cat. No.: B2849892
CAS No.: 892854-66-9
M. Wt: 342.37
InChI Key: XGPBYEMCPVHLKQ-UHFFFAOYSA-N
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Description

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-yl}-3-methoxybenzamide is a heterotricyclic compound featuring a fused dioxa (oxygen), thia (sulfur), and aza (nitrogen) ring system. Its molecular formula is C₁₇H₁₃N₂O₄S (inferred from analogs in –4), with a molecular weight of approximately 342.36 g/mol. The structure includes a benzamide moiety substituted with a 3-methoxy group, linked to a tricyclic core via an amide bond. This compound is of interest due to its complex heterocyclic architecture, which may confer unique electronic, steric, and bioactive properties .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-21-11-4-2-3-10(7-11)16(20)19-17-18-12-8-13-14(9-15(12)24-17)23-6-5-22-13/h2-4,7-9H,5-6H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBYEMCPVHLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-methoxybenzamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-Methoxybenzamide Derivative

A closely related analog, N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-yl}-2-methoxybenzamide (CAS 892849-22-8), differs only in the position of the methoxy substituent on the benzamide ring (2- vs. 3-methoxy). Key comparisons include:

Property 3-Methoxy Derivative 2-Methoxy Derivative
Molecular Formula C₁₇H₁₃N₂O₄S C₁₇H₁₃N₂O₄S
Molecular Weight ~342.36 g/mol ~342.36 g/mol
Substituent Position Meta (3-position) Ortho (2-position)
Electronic Effects Reduced steric hindrance; resonance stabilization Increased steric interaction; altered π-stacking
Synthetic Accessibility Similar pathways (amide coupling, cyclization) Requires regioselective functionalization

Heterocyclic Core Analog: 1,3,4-Benzothiadiazepine Derivatives

The tricyclic core of the target compound shares structural motifs with 1,3,4-benzothiadiazepines (). These systems, often condensed with triazolo groups (e.g., triazolo[3,4-b][1,3,4]benzothiadiazepines), are synthesized via cyclization of amino-thiol precursors with aromatic aldehydes. Key distinctions:

Feature Target Compound 1,3,4-Benzothiadiazepines
Ring System 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷] Benzothiadiazepine fused with triazole
Heteroatoms 2 O, 1 S, 1 N 1 S, 2 N (varies with substitution)
Synthetic Route Likely involves multi-step cyclization Condensation of 2-chloro-5-nitrobenzaldehyde with amino-thiols
Bioactivity Potential Underexplored Reported antimicrobial and anticonvulsant activity

The target compound’s dioxa-thia-aza tricyclic system may enhance metabolic stability compared to benzothiadiazepines, which are prone to ring-opening reactions .

Oxygen/Sulfur Heterocycles: 1,3-Oxazepines and Thiazolidines

Compounds like 1,3-oxazepines and thiazolidines () share functional group similarities (oxygen/sulfur heteroatoms) but differ in ring size and substitution:

Parameter Target Compound 1,3-Oxazepines Thiazolidines
Ring Size 7-membered tricyclic 7-membered monocyclic 5-membered monocyclic
Key Heteroatoms O, S, N O, N S, N
Synthesis Multi-step heterocyclization Chloroacetyl chloride + amines Cyclocondensation of thiols and aldehydes
Conformational Flexibility Rigid tricyclic system Moderate flexibility Highly flexible

Structural and Crystallographic Insights

The compound’s tricyclic architecture necessitates advanced crystallographic tools (e.g., SHELXL , ORTEP-3 ) for structural elucidation. Ring puckering parameters () are critical for analyzing its conformation. Compared to simpler heterocycles, the fused dioxa-thia-aza system may adopt a planar or slightly puckered conformation, influencing intermolecular interactions and crystal packing .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-3-methoxybenzamide?

  • Methodological Answer : The synthesis typically involves cyclization reactions using acetic anhydride or sulfur-containing reagents to form the tricyclic core, followed by coupling with 3-methoxybenzamide derivatives. For example, cyclization steps may employ catalysts like PTSA (para-toluenesulfonic acid) under reflux conditions (60–80°C) in solvents such as DMF or THF . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the tricyclic framework and substituent positions. Complementary techniques include:

  • 1H/13C NMR : To verify proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ ~6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., [M+H]+ or [M+Na]+ adducts) .
  • IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹) .

Q. What are the critical functional groups influencing reactivity and bioactivity?

  • Methodological Answer : The thia-dioxa-aza tricyclic core confers rigidity and potential π-π stacking interactions, while the 3-methoxybenzamide moiety may act as a hydrogen-bond donor/acceptor. Key groups include:

  • Thioether (C-S-C) : Susceptible to oxidation, requiring inert atmospheres during synthesis .
  • Methoxy (-OCH3) : Enhances solubility and modulates electronic effects on the benzamide ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) during coupling steps minimize side reactions (e.g., hydrolysis of the amide bond) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates, but monitor for by-product formation via HPLC .

Q. How to resolve contradictions in spectral data during characterization?

  • Case Study : If NMR signals for aromatic protons overlap, use:

  • 2D NMR (COSY, HSQC) : To assign coupling patterns and resolve ambiguities .
  • Dynamic NMR Experiments : Vary temperature to observe coalescence of signals in flexible regions .
  • Computational DFT Modeling : Compare calculated chemical shifts (e.g., using Gaussian 16) with experimental data .

Q. What computational approaches predict binding affinity for biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock the compound into enzyme active sites (e.g., COX-2 or kinases) using PDB structures. Focus on interactions with the methoxybenzamide group .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutagenesis studies to validate key residues .

Q. What strategies mitigate instability of the thia-dioxa-aza tricyclic core?

  • Methodological Answer :

  • Protective Group Chemistry : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive nitrogen atoms during synthesis .
  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent oxidation of the thioether moiety .
  • Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

  • Case Study : If one study reports anti-inflammatory activity (IC50 = 2 µM) while another shows no effect:

Assay Validation : Confirm cell line viability (e.g., RAW264.7 macrophages) and LPS-induced inflammation protocols .

Solubility Testing : Use DLS (Dynamic Light Scattering) to ensure the compound is fully dissolved in assay buffers .

Metabolite Screening : Perform LC-MS/MS to detect in situ degradation products that may interfere with activity .

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